molecular formula C12H18FN5 B11753985 [(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11753985
M. Wt: 251.30 g/mol
InChI Key: KKHZURIKVMIZDQ-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with an ethyl group and a fluoroethyl group, respectively. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The ethyl and fluoroethyl groups are introduced through substitution reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the two substituted pyrazole rings using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or fluoroethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.

Medicine

In medicine, (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are evaluated to determine its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-4-carboxylic acid
  • 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid
  • 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both ethyl and fluoroethyl groups on the pyrazole rings. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C12H18FN5/c1-2-17-9-11(7-15-17)5-14-6-12-8-16-18(10-12)4-3-13/h7-10,14H,2-6H2,1H3

InChI Key

KKHZURIKVMIZDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CN(N=C2)CCF

Origin of Product

United States

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